Cas no 2137979-13-4 (2-(2-Chloro-4-fluorophenyl)butanedioic acid)

2-(2-Chloro-4-fluorophenyl)butanedioic acid 化学的及び物理的性質
名前と識別子
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- EN300-704779
- 2137979-13-4
- 2-(2-chloro-4-fluorophenyl)butanedioic acid
- 2-(2-Chloro-4-fluorophenyl)butanedioic acid
-
- インチ: 1S/C10H8ClFO4/c11-8-3-5(12)1-2-6(8)7(10(15)16)4-9(13)14/h1-3,7H,4H2,(H,13,14)(H,15,16)
- InChIKey: LKVJVZKFMIODIM-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=CC=1C(C(=O)O)CC(=O)O)F
計算された属性
- せいみつぶんしりょう: 246.0095146g/mol
- どういたいしつりょう: 246.0095146g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 284
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 74.6Ų
2-(2-Chloro-4-fluorophenyl)butanedioic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-704779-0.5g |
2-(2-chloro-4-fluorophenyl)butanedioic acid |
2137979-13-4 | 95.0% | 0.5g |
$1027.0 | 2025-03-12 | |
Enamine | EN300-704779-5.0g |
2-(2-chloro-4-fluorophenyl)butanedioic acid |
2137979-13-4 | 95.0% | 5.0g |
$3105.0 | 2025-03-12 | |
Enamine | EN300-704779-0.05g |
2-(2-chloro-4-fluorophenyl)butanedioic acid |
2137979-13-4 | 95.0% | 0.05g |
$900.0 | 2025-03-12 | |
Enamine | EN300-704779-10.0g |
2-(2-chloro-4-fluorophenyl)butanedioic acid |
2137979-13-4 | 95.0% | 10.0g |
$4606.0 | 2025-03-12 | |
Enamine | EN300-704779-0.1g |
2-(2-chloro-4-fluorophenyl)butanedioic acid |
2137979-13-4 | 95.0% | 0.1g |
$943.0 | 2025-03-12 | |
Enamine | EN300-704779-1.0g |
2-(2-chloro-4-fluorophenyl)butanedioic acid |
2137979-13-4 | 95.0% | 1.0g |
$1070.0 | 2025-03-12 | |
Enamine | EN300-704779-0.25g |
2-(2-chloro-4-fluorophenyl)butanedioic acid |
2137979-13-4 | 95.0% | 0.25g |
$985.0 | 2025-03-12 | |
Enamine | EN300-704779-2.5g |
2-(2-chloro-4-fluorophenyl)butanedioic acid |
2137979-13-4 | 95.0% | 2.5g |
$2100.0 | 2025-03-12 |
2-(2-Chloro-4-fluorophenyl)butanedioic acid 関連文献
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Wei Chen Nanoscale, 2015,7, 6957-6990
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
2-(2-Chloro-4-fluorophenyl)butanedioic acidに関する追加情報
Introduction to 2-(2-Chloro-4-fluorophenyl)butanedioic acid (CAS No. 2137979-13-4)
2-(2-Chloro-4-fluorophenyl)butanedioic acid, identified by its Chemical Abstracts Service (CAS) number 2137979-13-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a bifunctional carboxylic acid moiety attached to a phenyl ring substituted with chlorine and fluorine atoms, exhibits unique structural and chemical properties that make it a valuable scaffold for the development of novel therapeutic agents.
The molecular structure of 2-(2-Chloro-4-fluorophenyl)butanedioic acid consists of a butanedioic acid backbone, which provides two carboxylic acid groups (-COOH) capable of participating in various chemical reactions such as esterification, amidation, and condensation. The phenyl ring is further functionalized with a chloro group at the 2-position and a fluoro group at the 4-position, these substituents not only enhance the lipophilicity and metabolic stability of the molecule but also influence its binding affinity to biological targets.
In recent years, the pharmaceutical industry has shown increasing interest in heterocyclic compounds with aryl substituents due to their diverse biological activities. 2-(2-Chloro-4-fluorophenyl)butanedioic acid serves as an excellent starting material for synthesizing more complex derivatives that can interact with enzymes and receptors in living systems. Its fluorine atom, in particular, is known to modulate the pharmacokinetic properties of drugs by improving their bioavailability and reducing degradation rates.
One of the most compelling aspects of 2-(2-Chloro-4-fluorophenyl)butanedioic acid is its potential application in the design of small-molecule inhibitors for various diseases. For instance, studies have demonstrated that carboxylic acid-containing compounds can act as competitive inhibitors of proteases and kinases, which are key targets in oncology and inflammatory disorders. The presence of both chloro and fluoro groups on the phenyl ring further enhances its ability to bind tightly to these targets, potentially leading to higher efficacy and lower toxicity compared to simpler analogs.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of 2-(2-Chloro-4-fluorophenyl)butanedioic acid with high precision. Molecular docking simulations have revealed that this compound can interact with specific amino acid residues in protein active sites, suggesting its suitability for drug development. Additionally, virtual screening techniques have been employed to identify novel derivatives with improved pharmacological profiles.
The synthesis of 2-(2-Chloro-4-fluorophenyl)butanedioic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include Friedel-Crafts acylation followed by hydrolysis and subsequent functional group transformations. The use of advanced catalytic systems has recently been explored to improve reaction efficiency and reduce environmental impact.
In conclusion, 2-(2-Chloro-4-fluorophenyl)butanedioic acid (CAS No. 2137979-13-4) represents a promising candidate for further pharmaceutical exploration. Its unique structural features, combined with its potential biological activities, make it an attractive scaffold for developing new drugs targeting various diseases. As research in medicinal chemistry continues to evolve, compounds like this are expected to play a crucial role in addressing unmet medical needs.
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